![molecular formula C12H26ClNO3 B3094900 2-[2-[2-[(6-氯己基)氧基]乙氧基]乙氧基]乙胺 CAS No. 1261350-60-0](/img/structure/B3094900.png)

2-[2-[2-[(6-氯己基)氧基]乙氧基]乙氧基]乙胺

描述

“2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine” is an organic compound with the molecular formula C10H22ClNO2 . It is also known by other names such as "Ethanamine, 2-[2-[(6-chlorohexyl)oxy]ethoxy]-" . It has an average mass of 223.740 Da and a monoisotopic mass of 223.133911 Da .

Synthesis Analysis

The synthesis of this compound involves several steps . Firstly, 2-(2-aminoethoxy)ethanol reacts with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for protecting the amino group. Then, the condensation of the obtained tert-butyl-(2-(2-hydroxy)ethyl) carbamate with 1-bromo-6-chlorohexane is carried out in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate is subjected to de-protection in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate, with an overall yield reaching 11.4% .Physical and Chemical Properties Analysis

This compound is a white to light yellow solid . It may exist in the form of a hydrochloride salt . When dissolved in water, it exhibits acidic properties .科学研究应用

抗阿米巴活性

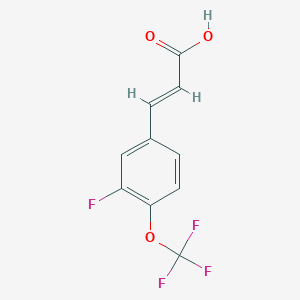

Zaidi 等人 (2015) 的一项研究探索了带有 N-取代乙胺尾部的查耳酮的抗阿米巴活性,这些查耳酮是通过羟醛缩合和后续反应合成的。这些化合物对溶组织内阿米巴菌株表现出显着的活性,其中一些显示出比标准药物甲硝唑更好的结果。使用光谱和 X 射线衍射研究证实了它们的结构,并使用 A549 细胞系评估了细胞毒性。这项研究突出了类似化合物在治疗阿米巴感染中的潜在治疗应用 (Zaidi 等人,2015)。

合成方法

Wu (2011) 的工作详细介绍了 2-(2-((6-氯己基)氧基)乙氧基)乙胺的新型合成工艺。该方法涉及 2-(2-氨基乙氧基)乙醇与二叔丁基碳酸酯的反应以及后续步骤,总效率为 11.4%。这项研究为化学合成领域做出了贡献,提供了一种为各种应用生产这种化合物的有效方法 (Wu,2011)。

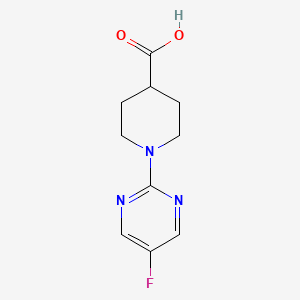

在药物合成中的应用

Shan 等人 (2015) 对阿普米拉斯特的合成进行了研究,其中涉及在合成过程中使用乙胺衍生物。这证明了像 2-[2-[2-[(6-氯己基)氧基]乙氧基]乙氧基]乙胺这样的化合物在生产药理活性物质中的作用,特别是那些针对牛皮癣等疾病的物质 (Shan 等人,2015)。

萃取和选择性结合应用

Hayashita 等人 (1999) 合成了几种化合物,包括那些具有与 2-[2-[2-[(6-氯己基)氧基]乙氧基]乙氧基]乙胺 相似的结构的化合物,用于选择性铅(II)萃取。他们的研究表明了此类化合物在环境和分析化学应用中的潜力,特别是在特定金属离子的选择性结合和萃取中 (Hayashita 等人,1999)。

未来方向

作用机制

Target of Action

NH2-PEG3-C6-Cl, also known as 2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .

Mode of Action

NH2-PEG3-C6-Cl operates by connecting two different ligands with a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway affected by NH2-PEG3-C6-Cl is the ubiquitin-proteasome system . By binding to the E3 ubiquitin ligase and the target protein, NH2-PEG3-C6-Cl facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome .

Result of Action

The result of NH2-PEG3-C6-Cl’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the specific target protein degraded.

生化分析

Biochemical Properties

The role of 2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine in biochemical reactions is primarily as a linker in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions involves the ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The effects of 2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine on cells are not directly due to the compound itself, but rather the PROTACs it helps form . These PROTACs can influence cell function by degrading specific target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine is through its role in the formation of PROTACs . These PROTACs bind to target proteins and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

As a component of PROTACs, its effects would be dependent on the stability and degradation of the PROTACs it forms .

Metabolic Pathways

As a component of PROTACs, it may be involved in the ubiquitin-proteasome pathway .

Transport and Distribution

As a component of PROTACs, its distribution would likely follow that of the PROTACs it forms .

Subcellular Localization

As a component of PROTACs, its localization would likely be wherever the PROTACs it forms are localized .

属性

IUPAC Name |

2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26ClNO3/c13-5-3-1-2-4-7-15-9-11-17-12-10-16-8-6-14/h1-12,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQXYKFBNPVKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

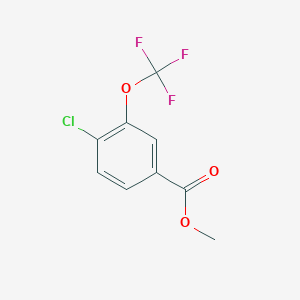

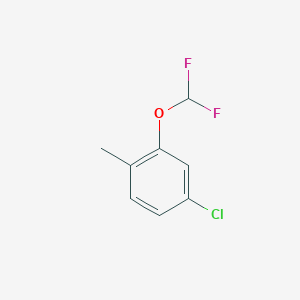

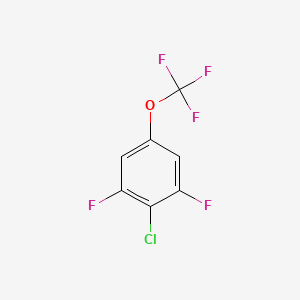

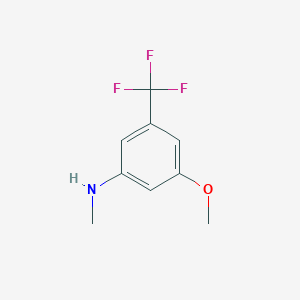

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094821.png)

![4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3094865.png)

![5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3094902.png)